molecular formula C18H15F3N2O4S2 B2700143 2-((1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)-4-(trifluoromethyl)benzo[d]thiazole CAS No. 1421512-55-1

2-((1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)-4-(trifluoromethyl)benzo[d]thiazole

Cat. No.: B2700143
CAS No.: 1421512-55-1
M. Wt: 444.44
InChI Key: WURDNICNMNFKTH-UHFFFAOYSA-N
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Description

2-((1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)-4-(trifluoromethyl)benzo[d]thiazole is a complex organic compound that features a benzo[d]thiazole core, a trifluoromethyl group, and a sulfonylated azetidine moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)-4-(trifluoromethyl)benzo[d]thiazole typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while substitution reactions can introduce various functional groups onto the benzo[d]thiazole core .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-((1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)-4-(trifluoromethyl)benzo[d]thiazole lies in its combination of a sulfonylated azetidine moiety and a trifluoromethylated benzo[d]thiazole core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[1-(2-methoxyphenyl)sulfonylazetidin-3-yl]oxy-4-(trifluoromethyl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O4S2/c1-26-13-6-2-3-8-15(13)29(24,25)23-9-11(10-23)27-17-22-16-12(18(19,20)21)5-4-7-14(16)28-17/h2-8,11H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURDNICNMNFKTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)N2CC(C2)OC3=NC4=C(C=CC=C4S3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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